8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine

Catalog No.
S12800012
CAS No.
M.F
C22H22N2O
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-...

Product Name

8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine

IUPAC Name

8-[4-(2,2-dimethylpropyl)pyridin-2-yl]-2-methyl-[1]benzofuro[2,3-b]pyridine

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C22H22N2O/c1-14-8-9-17-16-6-5-7-18(20(16)25-21(17)24-14)19-12-15(10-11-23-19)13-22(2,3)4/h5-12H,13H2,1-4H3

InChI Key

PSLNBYDAXSDTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=NC=CC(=C4)CC(C)(C)C

The compound 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine is a complex organic molecule characterized by its unique structure, which incorporates a benzofuro[2,3-b]pyridine core fused with a pyridine ring and a 2,2-dimethylpropyl substituent. Its molecular formula is C22H22N2OC_{22}H_{22}N_{2}O, and it has a molecular weight of approximately 330.42 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

The chemical reactivity of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine is influenced by the presence of nitrogen and oxygen atoms in its structure, which can participate in various reactions such as:

  • Nucleophilic substitutions: The nitrogen atoms in the pyridine rings can act as nucleophiles in substitution reactions.
  • Electrophilic aromatic substitution: The aromatic nature of the benzofuro and pyridine rings allows for electrophilic attacks at the ortho or para positions.
  • Reduction reactions: The compound may undergo reduction reactions under specific conditions to yield derivatives with altered biological properties.

Preliminary studies indicate that compounds similar to 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine exhibit various biological activities, including:

  • Anticancer properties: Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases, which are crucial in cancer cell proliferation .
  • Antiviral activity: Some derivatives have shown promise in treating viral infections, particularly hepatitis C .
  • Neuroprotective effects: The presence of the pyridine moiety is often associated with neuroprotective properties, which may be relevant for treating neurodegenerative diseases.

The synthesis of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine can be achieved through several methodologies:

  • Multi-step synthesis: This involves the formation of the benzofuro[2,3-b]pyridine core followed by the introduction of the pyridine and dimethylpropyl groups. Key steps may include:
    • Formation of the benzofuro ring via cyclization reactions.
    • Introduction of the pyridine group through nucleophilic substitution.
    • Alkylation to add the 2,2-dimethylpropyl substituent.
  • One-pot reactions: Recent advancements have allowed for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel.
  • Use of catalysts: Catalysts such as palladium or copper-based catalysts can facilitate cross-coupling reactions necessary for synthesizing complex heterocycles.

The primary applications of 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine lie within medicinal chemistry:

  • Pharmaceutical development: Its structural characteristics make it a candidate for developing new drugs targeting cancer and viral infections.
  • Research tools: The compound can serve as a probe in biological studies to understand the mechanisms of action related to its biological activities.

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies typically involve:

  • Binding affinity assays: To determine how effectively the compound binds to specific proteins or enzymes.
  • Cellular assays: To evaluate its effects on cell viability and proliferation in various cancer cell lines.
  • Mechanistic studies: To elucidate the pathways through which the compound exerts its biological effects.

Several compounds share structural similarities with 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine, including:

Comparison Table

Compound NameStructural FeaturesBiological Activity
8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-Benzofuro core with pyridine substituentAnticancer, antiviral
6-Methyl-1H-pyrido[3,4-b]quinolineQuinoline structureAnticancer
5-Amino-1H-pyrido[3,4-d]pyrimidinePyrimidine coreAntiviral

The compound’s systematic IUPAC name, 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine, reflects its intricate fused-ring system. Breaking down the nomenclature:

  • Benzofuro[2,3-b]pyridine: Indicates a fused bicyclic structure where a benzene ring (positions 1–6) is connected to a furan ring (positions 7–9) and a pyridine ring (positions 10–12), with fusion at the [2,3-b] positions.
  • 8-[4-(2,2-Dimethylpropyl)-2-pyridinyl]: Specifies a pyridine substituent at position 8 of the benzofuropyridine core, with a 2,2-dimethylpropyl (neopentyl) group at the pyridine’s 4-position.
  • 2-(methyl): Denotes a methyl group at position 2 of the benzofuropyridine scaffold.

The molecular formula is C₂₂H₂₂N₂O, with a molecular weight of 330.4 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number1883377-30-7
PubChem CID132240966
SMILESCC1=CC2=C(O1)C3=C(N=C2C)C=CC=C3C4=NC=CC=C4CC(C)(C)C

Synonyms include SCHEMBL19725785 and DB-156750, underscoring its presence in chemical databases.

Historical Context in Heterocyclic Chemistry

The development of fused benzofuropyridines aligns with milestones in heterocyclic chemistry, which emerged as a distinct field in the early 19th century. Key historical phases include:

  • 1818: Isolation of alloxan (a heterocyclic compound) from uric acid, marking early interest in fused-ring systems.
  • 20th Century: Advancements in cyclization techniques enabled the synthesis of complex fused heterocycles, including benzofuropyridines.
  • 21st Century: Application of diversity-oriented synthesis (DOS) to generate benzofuropyridine derivatives with tailored biological activities.

This compound’s synthesis builds on methods developed for simpler benzofuropyridines, such as 2-chlorobenzofuro[2,3-b]pyridine (CAS: 31874-87-0), which employs cyclization of methyl 2-(chloromethyl)-3-furoate with salicylonitriles.

Significance in Fused Benzofuropyridine Research

Fused benzofuropyridines occupy a critical niche due to their:

  • Structural Rigidity: The planar fused-ring system enhances binding affinity to biological targets.
  • Electronic Tunability: Substituents like the neopentyl group modulate solubility and steric interactions.
  • Pharmacological Potential: Analogous compounds exhibit anticancer and antimicrobial activities (e.g., 6-fluorobenzofuropyridines inhibit MV-4-11 leukemia cells with IC₅₀ = 0.12 μM).

Recent work highlights the role of 8-[4-(2,2-dimethylpropyl)-2-pyridinyl]-2-(methyl)-benzofuro[2,3-b]pyridine in expanding synthetic libraries for drug discovery. For instance, bromination reactions on related benzofuropyridines yield derivatives with enhanced cytotoxic selectivity (SI >70 against HeLa cells).

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Exact Mass

330.173213330 g/mol

Monoisotopic Mass

330.173213330 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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